molecular formula C19H22F3N5O4 B12183662 2-morpholin-4-yl-4,7-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide

2-morpholin-4-yl-4,7-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B12183662
M. Wt: 441.4 g/mol
InChI Key: NCRSZJHJPGUDPK-UHFFFAOYSA-N
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Description

2-morpholin-4-yl-4,7-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholin-4-yl-4,7-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the morpholinyl group: This step may involve nucleophilic substitution reactions.

    Attachment of the trifluoromethylphenyl group: This can be done using coupling reactions such as Suzuki or Heck coupling.

    Final carboxamide formation: This step may involve amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholinyl group.

    Reduction: Reduction reactions may target the carbonyl groups in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Coupling reagents: Palladium catalysts for Suzuki or Heck coupling.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, the compound may be studied for its potential as a pharmacological agent, given its structural similarity to known bioactive molecules.

Medicine

Industry

In the industrial sector, the compound may be used in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-morpholin-4-yl-4,7-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidines: These compounds share the core structure and may have similar biological activities.

    Morpholinyl derivatives: Compounds with a morpholinyl group may exhibit similar pharmacological properties.

    Trifluoromethylphenyl compounds: These compounds are known for their enhanced bioactivity and stability.

Uniqueness

The unique combination of the pyrido[2,3-d]pyrimidine core, morpholinyl group, and trifluoromethylphenyl group in this compound may confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C19H22F3N5O4

Molecular Weight

441.4 g/mol

IUPAC Name

2-morpholin-4-yl-4,7-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C19H22F3N5O4/c20-19(21,22)10-2-1-3-11(8-10)23-16(29)12-9-13(28)24-15-14(12)17(30)26-18(25-15)27-4-6-31-7-5-27/h1-3,8,12,14-15,18,25H,4-7,9H2,(H,23,29)(H,24,28)(H,26,30)

InChI Key

NCRSZJHJPGUDPK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2NC3C(C(CC(=O)N3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)C(=O)N2

Origin of Product

United States

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